Mefloquine - 51742-87-1

Mefloquine

Catalog Number: EVT-1544078
CAS Number: 51742-87-1
Molecular Formula: C17H16F6N2O
Molecular Weight: 378.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(-)-(11S,2'R)-erythro-mefloquine is an optically active form of [2,8-bis(trifluoromethyl)quinolin-4-yl]-(2-piperidyl)methanol having (-)-(11S,2'R)-erythro-configuration. An antimalarial agent, used in racemic form, which acts as a blood schizonticide; its mechanism of action is unknown. It has a role as an antimalarial. It is an enantiomer of a (+)-(11R,2'S)-erythro-mefloquine.
Malaria is a protozoan disease that places an enormous burden on human health in endemic areas around the world. The 2020 World Health Organization malaria report indicates a 60% decrease in the global malaria fatality rate between 2000 to 2019. Despite this, malaria remains a significant cause of morbidity and mortality; 90% of deaths from malaria occur in Africa. Individuals at the highest risk for malaria are those in disease naïve populations, children under age 5, refugees in Central and Eastern Africa, nonimmune civilian and military travelers, pregnant women, and immigrants traveling to their place of origin. Mefloquine, commonly known as Lariam, is an antimalarial drug used for the prevention and treatment of malaria caused by infection with Plasmodium vivax and Plasmodium falciparum. The drug was initially discovered by the Walter Reed Army Institute of Research (WRAIR) during a malaria drug discovery program between 1963 until 1976. It was approved by the FDA in 1989, and was first marketed by Hoffman Laroche. This drug has been the subject of widespread controversy due to concerns regarding neurotoxic effects; product information warns of potential serious neuropsychiatric effects.
Mefloquine is an Antimalarial.
Mefloquine is a quinoline derivative used for the prevention and therapy of P. falciparum malaria. Mefloquine therapy is associated with a low rate of transient and asymptomatic serum enzyme elevations and is a rare cause of clinically apparent acute liver injury.
Mefloquine hydrochloride is a natural product found in Aspergillus sclerotiorum with data available.
Mefloquine Hydrochloride is the hydrochloride salt form of mefloquine, a piperidinyl quinidine with antimalarial activity. Although the exact mechanism of mefloquine hydrochloride is largely unknown, this agent acts as a blood schizonticide and probably exert its actions by interacting with the phospholipid bilayer, thereby interfering with the stability of the cell membrane and causing cell lysis. Mefloquine hydrochloride is active against Plasmodium falciparum and Plasmodium vivax.
Mefloquine is a quinolinemethanol derivative with antimalarial, anti-inflammatory, and potential chemosensitization and radiosensitization activities. Although the exact mechanism remains to be elucidated, mefloquine, a weak base, preferentially accumulates in lysosomes and disrupts lysosomal function and integrity, thereby leading to host cell death. Similar to chloroquine, the chemosensitizing and radiosensitizing activities of this agent may be related to its inhibition of autophagocytosis, a cellular mechanism involving lysosomal degradation that minimizes the production of reactive oxygen species (ROS) related to tumor reoxygenation and tumor exposure to chemotherapeutic agents and radiation. Compared to chloroquine, mefloquine has better blood-brain-barrier (BBB) penetration.
A phospholipid-interacting antimalarial drug (ANTIMALARIALS). It is very effective against PLASMODIUM FALCIPARUM with very few side effects.
See also: Mefloquine Hydrochloride (has salt form).
Overview

Mefloquine is an antimalarial compound primarily used for the prevention and treatment of malaria, particularly in areas where resistance to other drugs exists. It is classified as a member of the quinoline family and is known for its efficacy against Plasmodium falciparum, the most virulent malaria parasite. Mefloquine was first synthesized in the 1970s and has since been widely adopted in malaria-endemic regions due to its long half-life and effectiveness.

Source and Classification

Mefloquine is derived from quinoline, a bicyclic aromatic compound. It is classified as an antimalarial agent and is often used in combination with other medications to enhance therapeutic efficacy and reduce the risk of resistance. The compound is usually administered in its hydrochloride form, known as mefloquine hydrochloride.

Synthesis Analysis

Methods and Technical Details

The synthesis of mefloquine involves several key steps, typically starting from quinolin-4-ol. Various synthetic routes have been developed, including:

  1. Asymmetric Synthesis: The first enantioselective synthesis of (−)-erythro-mefloquine was achieved via asymmetric rhodium-catalyzed hydrogenation, showcasing the importance of stereochemistry in its pharmacological activity .
  2. Acylation Reactions: Mefloquine derivatives can be synthesized through acylation reactions, such as mono-acetylation using acetic anhydride or selective hydrolysis of diacetyl derivatives .
  3. Modification of Functional Groups: Recent studies have focused on modifying mefloquine's structure to enhance its activity and reduce neurotoxicity by introducing new substituents like pentafluorosulfanyl groups .

Technical Details

The synthesis typically involves reactions under controlled conditions, including temperature and solvent choice, to ensure high yields and purity of the final product. For example, high-performance liquid chromatography (HPLC) methods are often employed for the quantification and analysis of mefloquine and its analogs during synthesis .

Molecular Structure Analysis

Structure and Data

Mefloquine has a complex molecular structure characterized by a quinoline core with additional functional groups. Its chemical formula is C17H16F6N2O, with a molecular weight of approximately 378.32 g/mol. The structural features include:

  • Quinoline Ring: Central to its activity.
  • Piperidine Moiety: Contributes to its pharmacological properties.
  • Trifluoromethyl Groups: Enhance lipophilicity and biological activity.

Structural Data

The crystal structure of mefloquine hydrochloride has been analyzed using X-ray diffraction techniques, providing insights into its three-dimensional arrangement and confirming the presence of key functional groups .

Chemical Reactions Analysis

Reactions and Technical Details

Mefloquine undergoes various chemical reactions that can modify its structure:

  1. Hydrolysis: Mefloquine can be hydrolyzed under acidic or basic conditions, affecting its stability and bioavailability.
  2. Acylation: As mentioned earlier, acylation reactions can introduce new functional groups that may alter the drug's pharmacodynamics.
  3. Oxidative Reactions: Certain oxidative conditions can lead to the formation of hydroxylamine derivatives, which may exhibit different biological activities .

These reactions are crucial for developing new analogs with improved therapeutic profiles.

Mechanism of Action

Mefloquine exerts its antimalarial effects primarily through interference with the parasite's heme detoxification process. It inhibits the polymerization of heme into hemozoin within the malaria parasite's food vacuole, leading to toxic accumulation of free heme that ultimately results in parasite death.

Process and Data

The mechanism involves:

  • Inhibition of Heme Polymerization: Mefloquine binds to free heme, preventing its conversion into less toxic forms.
  • Disruption of Parasite Metabolism: By accumulating toxic heme levels, mefloquine disrupts essential metabolic processes within the parasite.

Studies have shown that mefloquine's action is dose-dependent, with higher concentrations leading to increased toxicity towards Plasmodium species .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Mefloquine hydrochloride typically appears as a white crystalline powder.
  • Solubility: It is soluble in organic solvents like ethanol but has limited solubility in water.

Chemical Properties

  • Stability: Mefloquine is stable under normal storage conditions but may degrade when exposed to moisture or extreme temperatures.
  • pKa Value: The pKa values indicate that mefloquine has basic properties, influencing its absorption and distribution in biological systems.

Relevant data from studies indicate that mefloquine exhibits significant lipophilicity, which contributes to its long half-life and ability to cross biological membranes effectively .

Applications

Mefloquine is primarily used in clinical settings for:

  • Malaria Treatment: Effective against both acute cases and for prophylaxis in travelers to endemic regions.
  • Research Applications: Investigated for potential use against other parasitic infections due to its mechanism of action.

Recent studies also explore modifications of mefloquine to enhance efficacy against resistant strains of malaria parasites while minimizing side effects .

Historical Development and Contextualization of Mefloquine

Origins in the U.S. Army Antimalarial Drug Development Program (1960s–1970s)

Mefloquine emerged from the Walter Reed Army Institute of Research (WRAIR)’s massive antimalarial drug discovery initiative (1963–1976), driven by the catastrophic impact of Plasmodium falciparum on U.S. troops during the Vietnam War. At its peak, malaria infected 1% of combat troops daily, compromising military operations. This program screened over 250,000 chemical compounds, with mefloquine designated as experimental compound WR 142,490 [4] [6]. The strategic objective was to develop a blood schizonticide effective against chloroquine-resistant strains proliferating in Southeast Asia. The chemical structure of mefloquine—a 4-quinolinemethanol derivative—was rationally designed from quinine’s backbone but optimized for enhanced potency and delayed resistance [7] [10].

Table 1: Key Milestones in Mefloquine’s Early Development

YearEventSignificance
1963–1976WRAIR drug discovery programScreened >250k compounds; identified WR 142,490
1971Mefloquine synthesis finalizedFluorinated quinoline methanol structure optimized
1975–1976Phase I trials (Joliet Correctional Center)First human safety and tolerance studies

Collaborative Development with WHO and Hoffmann-La Roche

In 1976, WRAIR formalized a tripartite partnership with the World Health Organization (WHO) and pharmaceutical manufacturer Hoffmann-La Roche to accelerate mefloquine’s clinical development. This collaboration transferred phase I/II clinical trial data from military research to Roche for regulatory advancement and global distribution [4] [6]. Roche branded the drug Lariam® and engineered scaled production processes. Critical clinical trials were conducted under WHO oversight in malaria-endemic regions, confirming mefloquine’s efficacy against multidrug-resistant P. falciparum. The U.S. FDA approved mefloquine in 1989, but Roche had already deployed it in European markets by 1985, capitalizing on WHO recommendations for chloroquine-resistant zones [2] [5] [7].

Initial Deployment Against Chloroquine-Resistant Plasmodium falciparum

Mefloquine entered clinical use as a first-line therapeutic and prophylactic agent in the early 1980s, targeting chloroquine-resistant hotspots across Southeast Asia, South America, and Africa. Its once-weekly dosing regimen (250 mg salt/week) offered logistical advantages for long-term travelers and military personnel over daily alternatives like doxycycline [2] [6] [10]. Field studies in Thailand demonstrated >95% cure rates for uncomplicated P. falciparum malaria when administered at 15–25 mg/kg, cementing its status in WHO treatment guidelines [3] [5]. By 1984, Roche marketed Lariam globally, with 35 million users by the 2000s [7] [8].

Evolution of Resistance in Southeast Asia (1980s–1990s)

Resistance to mefloquine emerged alarmingly quickly along the Thailand-Cambodia border by 1985—mere months after its widespread introduction [3] [5] [8]. This region, a historical epicenter for antimalarial resistance, saw P. falciparum isolates with reduced susceptibility due to Pfmdr1 gene amplification, encoding a parasite transport protein that reduces intracellular mefloquine accumulation [1] [3]. By the 1990s, resistance had intensified in Vietnam, Myanmar, and western Amazonia, with treatment failure rates exceeding 50% in some areas [5] [8]. This accelerated resistance was partly attributed to:

  • Inadequate dosing in early treatment protocols
  • Monotherapy practices, exerting selective pressure
  • Cross-resistance with quinine and halofantrine due to shared quinoline structures [3] [10]

Table 2: Spread of Mefloquine Resistance (1985–2000)

YearLocationResistance MarkerClinical Impact
1985Thai-Cambodia borderElevated IC₅₀ values30% treatment failure
1989VietnamPfmdr1 amplification50% failure in prophylaxis
1992Amazon BasinMultidrug-resistant phenotypesReduced prophylaxis efficacy

Properties

CAS Number

51742-87-1

Product Name

Mefloquine

IUPAC Name

(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2R)-piperidin-2-yl]methanol

Molecular Formula

C17H16F6N2O

Molecular Weight

378.31 g/mol

InChI

InChI=1S/C17H16F6N2O/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h3-5,8,12,15,24,26H,1-2,6-7H2/t12-,15+/m1/s1

InChI Key

XEEQGYMUWCZPDN-DOMZBBRYSA-N

SMILES

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O

Solubility

In water, 6.212 mg/L at 25 °C (est)

Synonyms

Lariam
Mefloquine
Mefloquine Hydrochloride
Mephloquine
Ro 21 5998 001
Ro-21-5998-001
Ro215998001
WR 142,490
WR 177,602
WR-142,490
WR-177,602
WR142,490
WR177,602

Canonical SMILES

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O

Isomeric SMILES

C1CCN[C@H](C1)[C@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.